4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine
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Overview
Description
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
The primary target of 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine is the D3 dopamine receptor . This receptor is a potential therapeutic target for the treatment of substance use disorder .
Mode of Action
The compound interacts with the D3 dopamine receptor, acting as a ligand . It binds to the receptor with high affinity, which can lead to changes in the receptor’s activity .
Biochemical Pathways
The interaction of the compound with the D3 dopamine receptor can affect the dopaminergic pathways in the brain . This can lead to changes in dopamine signaling, which is involved in reward and motivation, among other functions .
Pharmacokinetics
Similar compounds have been found to have good solubility , which could potentially impact their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The binding of the compound to the D3 dopamine receptor can lead to changes in dopamine signaling . This could potentially result in changes at the molecular and cellular level, such as alterations in neuronal firing patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a variety of oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: Another piperazine derivative with similar biological activities.
7-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy}quinolin-2(1H)-one: A compound with structural similarities and potential therapeutic applications.
Uniqueness
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its combination of a piperazine ring with a pyrimidine moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4/c1-11-8-15(19-10-18-11)21-6-4-20(5-7-21)12-2-3-13(16)14(17)9-12/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPUPJDSSGVHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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